Product packaging for 9,9-Bis(4-allyloxyphenyl)fluorene(Cat. No.:CAS No. 142494-81-3)

9,9-Bis(4-allyloxyphenyl)fluorene

Cat. No.: B189303
CAS No.: 142494-81-3
M. Wt: 430.5 g/mol
InChI Key: OAGAWNXQZROGRJ-UHFFFAOYSA-N
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Description

Significance of Fluorene (B118485) Core in Organic Materials Research

The fluorene core's rigid and planar biphenyl-like structure forms a delocalized π-conjugated system, which is fundamental to its utility in electronic and photonic applications. This extended π-system facilitates efficient charge carrier transport, a critical requirement for semiconductors. jsegchemical.com Consequently, fluorene-based materials have been extensively investigated and employed in various organic electronic devices.

Key properties and applications stemming from the fluorene core include:

High Photoluminescence Efficiency: Fluorene derivatives are known for their strong fluorescence, making them highly effective light-emitting materials in organic light-emitting diodes (OLEDs). gatech.edu

Good Thermal Stability: The robust, fused-ring structure of fluorene imparts excellent thermal and oxidative stability to materials, ensuring device longevity and reliability under operational stress. nih.govgatech.edu

Charge Transport Properties: The delocalized π-electrons allow for effective transport of both electrons and holes, rendering fluorene derivatives suitable for use as the active layer in organic field-effect transistors (OFETs) and as hole-transporting materials in perovskite solar cells. jsegchemical.comgatech.edu

Chemical Versatility: The carbon atom at the C-9 position of the fluorene ring is particularly amenable to chemical modification. This allows for the introduction of various substituents, providing a powerful tool to fine-tune the material's properties, such as solubility, processability, and electronic energy levels. chemicalbook.com

Elucidation of Structural-Property Relationships in Fluorene Derivatives

The ability to systematically modify the fluorene structure is a cornerstone of its application in materials science. The relationship between the molecular structure of a fluorene derivative and its resulting physical and electronic properties is a subject of intensive research.

Substitution at the C-9 Position: The C-9 position is a key site for functionalization. Attaching two substituent groups at this position creates a spirocyclic center, which results in a three-dimensional, non-planar molecular architecture. This "cardo" structure is crucial for several reasons:

Enhanced Solubility: The bulky groups at C-9 disrupt intermolecular packing (π-π stacking), which significantly improves the solubility of the derivatives in common organic solvents, facilitating device fabrication from solution. lactec.com.br

Prevention of Aggregation: By sterically hindering close contact between polymer chains, C-9 substitution prevents the formation of aggregates. Aggregation can otherwise lead to undesirable changes in emission color and reduced fluorescence efficiency in OLEDs. lactec.com.br

High Glass Transition Temperature (Tg): The rigid and bulky nature of the C-9 substituents restricts chain mobility, leading to materials with high glass transition temperatures and thus better morphological stability at elevated temperatures. nih.gov

Substitution at Other Positions: Modifications at other positions, such as C-2 and C-7, are used to tune the electronic properties. Attaching electron-donating or electron-withdrawing groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the material's bandgap, absorption, and emission characteristics. whiterose.ac.uk This strategy is fundamental to creating materials that emit light across the visible spectrum. gatech.edu

Overview of 9,9-Bis(4-allyloxyphenyl)fluorene in Contemporary Academic Research

Within the vast family of fluorene derivatives, this compound has emerged as a valuable monomer for the synthesis of high-performance polymers and specialty resins. Its structure features the characteristic fluorene core with two 4-allyloxyphenyl groups attached at the C-9 position. The terminal allyl groups (-O-CH2-CH=CH2) are particularly significant as they serve as reactive sites for polymerization, allowing the monomer to be incorporated into various polymer backbones or cross-linked networks. whiterose.ac.uk

This compound is a key intermediate in the production of materials with desirable optical and thermal properties. It is often synthesized from its precursor, 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (BHPF), which is produced through the acid-catalyzed condensation of 9-fluorenone (B1672902) and phenol (B47542). nih.gov The subsequent etherification of BHPF with an allyl halide yields the target compound.

The primary application of this compound is in the creation of functional polymers for advanced applications, including:

Optoelectronic Devices: Due to its good electronic transmission and photoelectric properties, polymers derived from this monomer are used in OLEDs and organic solar cells.

High Refractive Index Materials: The presence of the bulky, aromatic fluorene unit contributes to a high refractive index in the resulting polymers, making them suitable for optical films, adhesives, and coatings. jsegchemical.comjsegchemical.com

Powder Coatings: It has been noted for its use in the production of ultra-high hardness powder coatings. chemicalbook.com

The combination of the rigid fluorene core and the polymerizable allyl functional groups makes this compound a versatile building block for materials that require a blend of thermal stability, processability, and specific optical properties.

Chemical Compound Data

Below is a summary of the key physical and chemical properties of this compound.

PropertyValue
IUPAC Name 9,9-bis(4-prop-2-enoxyphenyl)fluorene
CAS Number 142494-81-3
Molecular Formula C₃₁H₂₆O₂
Molecular Weight 430.54 g/mol
Appearance Colorless to light yellow crystal or powder
Solubility Soluble in chloroform, dimethyl sulfoxide, ethanol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H26O2 B189303 9,9-Bis(4-allyloxyphenyl)fluorene CAS No. 142494-81-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,9-bis(4-prop-2-enoxyphenyl)fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26O2/c1-3-21-32-25-17-13-23(14-18-25)31(24-15-19-26(20-16-24)33-22-4-2)29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h3-20H,1-2,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGAWNXQZROGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 9,9 Bis 4 Allyloxyphenyl Fluorene

Precursor Synthesis Strategies for Fluorene (B118485) Core Functionalization

The critical first step is the creation of the 9,9-disubstituted fluorene skeleton, which provides the characteristic rigid, cardo-ring structure.

The most common method for synthesizing the precursor, 9,9-Bis(4-hydroxyphenyl)fluorene (B116638) (BHPF), is through the acid-catalyzed condensation reaction of 9-fluorenone (B1672902) with two equivalents of phenol (B47542). scispace.comnih.gov This reaction is analogous to the synthesis of other bisphenol compounds. nih.gov The unique cardo-ring structure of BHPF imparts desirable properties like high thermal stability and enhanced optical characteristics to polymers derived from it, making it a valuable monomer for materials like epoxy resins and polycarbonates. nih.govguidechem.com

Various catalysts have been employed for this condensation, including inorganic acids, organic acids, and solid acids. nih.gov To improve reaction rates and efficiency, co-catalysts such as thiol compounds are often added. scispace.com However, recent advancements have focused on developing more sustainable and recyclable catalytic systems.

A notable development is the use of bifunctional ionic liquids (BFILs) containing both sulfonic acid (–SO₃H) and sulfhydryl (–SH) groups. scispace.comnih.govrsc.org These BFILs act as a single-component catalyst, providing both the acidic Brønsted sites and the thiol co-catalyst functionality necessary for the reaction. nih.gov This synergistic catalysis has been shown to be highly effective. For instance, using the BFIL catalyst [SO3HC3MBT][p-CH3C6H4SO3] (designated as 6c in the study), a near-complete conversion of 9-fluorenone (100%) can be achieved with high selectivity for the desired 9,9-Bis(4-hydroxyphenyl)fluorene product (95.2%). scispace.comnih.govrsc.org

Optimal reaction conditions have been identified to maximize yield and selectivity. A study optimizing the process found the ideal conditions to be a molar ratio of phenol to 9-fluorenone to ionic liquid of 6:1:0.15, at a temperature of 110 °C for 4 hours. nih.gov

Table 1: Catalytic Performance of Bifunctional Ionic Liquids (BFILs) in BHPF Synthesis nih.gov

Catalyst Conversion of 9-fluorenone (%) Selectivity of BHPF (%)

Reaction conditions: 10 mmol 9-fluorenone, 60 mmol phenol, 15 mol% ILs, 110 °C for 4 h.

Allylation Reactions for Pendant Group Introduction

With the 9,9-Bis(4-hydroxyphenyl)fluorene precursor in hand, the next stage is to introduce the allyl functional groups onto the phenolic oxygen atoms.

The introduction of the allyl groups is typically accomplished via the Williamson ether synthesis. wikipedia.org This classic organic reaction involves the deprotonation of the hydroxyl groups of 9,9-Bis(4-hydroxyphenyl)fluorene to form a more nucleophilic phenoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an allyl halide (e.g., allyl chloride or allyl bromide). wikipedia.orgmasterorganicchemistry.com

The general mechanism involves an alkoxide or phenoxide ion acting as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a single, concerted step. wikipedia.org For this reaction to be efficient, primary alkyl halides are preferred, as secondary and tertiary halides tend to favor elimination side reactions. masterorganicchemistry.com The reaction is versatile and widely used for preparing both symmetrical and asymmetrical ethers. wikipedia.org

In the context of fluorene chemistry, the phenolic hydroxyl groups of the precursor are first treated with a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), to generate the corresponding diphenoxide. rsc.org This is followed by the addition of the allyl halide. A polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) is often used to facilitate the reaction. rsc.org The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between a water-soluble phenoxide and an organic-soluble alkyl halide by transporting the nucleophile across the phase boundary. youtube.com

A directly analogous reaction is the synthesis of (4-(allyloxy)phenyl)methanol, where 4-hydroxybenzaldehyde (B117250) is reacted with allyl chloride in the presence of K₂CO₃ in acetonitrile. rsc.org

Advanced Synthetic Protocols and Catalysis in Monomer Preparation

While the two-step synthesis via BHPF is common, research into advanced catalytic methods focuses on novel ways to construct the fluorene core itself, which is the backbone of the final monomer.

Palladium catalysis offers powerful and efficient methods for constructing the fluorene ring system through intramolecular C-H activation and bond formation. thieme-connect.comrsc.org These strategies represent an advanced approach to creating the core structure of the monomer.

Several palladium-catalyzed routes have been developed:

Intramolecular C(sp²)–H Activation: Fluorenes can be synthesized from 2-arylbenzyl chlorides at room temperature using a palladium catalyst with triphenylphosphine (B44618) and pivalic acid as ligands. This method proceeds efficiently to give the corresponding fluorene derivatives in excellent yields. thieme-connect.com

Cyclization of 2′-Halo-diarylmethanes: A facile protocol involves the palladium-catalyzed cyclization of 2′-halo-diarylmethanes via the activation of arylic C-H bonds. This reaction accommodates both electron-rich and electron-deficient substrates, producing fluorenes in good to excellent yields. rsc.org

Cascade Arene/Alkyne Annulation: A novel method for synthesizing fluorene-benzoxazine derivatives has been developed through a palladium-catalyzed cascade reaction involving a 6-exo-dig cyclization and a C–H bond activation. acs.org

Annulation of o-Alkynyl Biaryls: The intramolecular hydroarylation of o-alkynyl biaryls using a palladium catalyst with a bulky ferrocene-based phosphine (B1218219) ligand (d-i-Prpf) leads to a highly stereoselective 5-exo-dig cyclization, producing fluorene structures in excellent yields. nih.gov

Dual C-C Bond Formation: Starting from 2-iodobiphenyls and dibromomethane, fluorene derivatives can be synthesized under mild conditions. The reaction proceeds through a tandem palladium-catalyzed sequence involving a key dibenzopalladacyclopentadiene intermediate formed via C-H activation. labxing.com

Table 2: Examples of Palladium-Catalyzed Fluorene Synthesis

Starting Material Catalyst System Reaction Type Reference
2-Arylbenzyl chlorides PdCl₂(PPh₃)₂ / Pivalic Acid Intramolecular C(sp²)–H Activation thieme-connect.com
2′-Halo-diarylmethanes Palladium catalyst C-H Bond Activation/Cyclization rsc.org
o-Alkynyl Biaryls Pd(OAc)₂ / d-i-Prpf 5-Exo-dig Annulation nih.gov

For the subsequent allylation step via the Williamson ether synthesis, while typically base-mediated, the reaction can be accelerated using phase-transfer catalysis. youtube.com A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, facilitates the migration of the phenoxide anion from an aqueous or solid phase into the organic phase where the allyl halide reactant is dissolved, thereby increasing the reaction rate. youtube.com

Chromatographic and Crystallization Techniques for Monomer Purification

The purification of the crude 9,9-Bis(4-allyloxyphenyl)fluorene monomer is critical to ensure high purity, which is essential for its subsequent applications, particularly in polymer chemistry. orgsyn.org Purification is typically accomplished through a combination of column chromatography and crystallization techniques.

Chromatographic Purification:

Flash column chromatography is a widely used method for the purification of fluorene derivatives. rsc.orgorgsyn.org The crude product is first dissolved in a minimal amount of a suitable solvent, such as dichloromethane, and may be adsorbed onto a solid support like silica (B1680970) gel or Celite. orgsyn.org This solid mixture is then loaded onto a column packed with silica gel.

The separation of the desired compound from impurities is achieved by eluting the column with a carefully chosen solvent system. The polarity of the eluent is critical for effective separation. For fluorene-based compounds, a non-polar solvent mixture is common. Research on similar compounds has utilized eluents such as a petroleum ether-dichloromethane (9:1 v/v) mixture or a gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., 5% ethyl acetate). rsc.orgcore.ac.uk Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

Crystallization Techniques:

Following chromatographic purification, crystallization is employed to obtain the final product as a high-purity solid. This step removes any remaining minor impurities and results in the characteristic white to off-white crystalline powder. chembk.comtcichemicals.com

Several crystallization methods can be applied:

Recrystallization from a single solvent: The purified solid is dissolved in a minimum amount of a hot solvent, and the solution is then allowed to cool slowly. The decreasing solubility of the compound at lower temperatures causes it to crystallize out, leaving impurities behind in the solvent. For similar fluorene derivatives, lower aliphatic alcohols such as methanol (B129727) have been used effectively. google.com

Solvent Diffusion: This technique involves dissolving the compound in a good solvent (e.g., nitromethane) and placing this solution in a larger chamber containing a poor solvent (e.g., diethyl ether) in which the compound is insoluble. The poor solvent slowly diffuses into the good solvent, gradually reducing the solubility of the compound and inducing the formation of high-quality crystals. canterbury.ac.nz

Seeding: In cases where crystallization is slow or difficult, adding a small seed crystal of the pure compound to a saturated solution can initiate the crystallization process. google.com

The final crystalline product is collected by filtration, washed with a cold solvent to remove any residual mother liquor, and dried under a vacuum. The purity of the final product can be confirmed by techniques such as Gas Chromatography (GC), with commercial grades often exceeding 97.0% purity. tcichemicals.com

The physical properties of the purified monomer are summarized in the table below.

Table 2: Physical and Chemical Properties of Purified this compound

Property Value Reference
Appearance White to Almost white powder to crystal tcichemicals.com
Molecular Formula C₃₁H₂₆O₂ fishersci.ca
Molecular Weight 430.547 g/mol fishersci.ca
Purity (GC) >97.0% tcichemicals.com
Melting Point 85.0 to 89.0 °C tcichemicals.com

| IUPAC Name | 9,9-bis(4-prop-2-enoxyphenyl)fluorene | nih.gov |

Polymerization Chemistry of 9,9 Bis 4 Allyloxyphenyl Fluorene

Fundamental Principles of Polymerization of Allyl-Functionalized Monomers

Allyl-functionalized monomers are a distinct class of building blocks in polymer synthesis. The reactivity of the allyl group, a propylene (B89431) unit attached to a heteroatom (in this case, oxygen), is central to their polymerization behavior. Unlike more reactive vinyl groups, the allyl radical exhibits a lower tendency to propagate due to degradative chain transfer, a process where a hydrogen atom is abstracted from the allylic position, leading to a stable, less reactive radical. This inherent characteristic often results in polymers with lower molecular weights when using conventional free-radical polymerization methods. rsc.org

However, the presence of allyl groups opens up possibilities for various polymerization techniques, including:

Radical Polymerization: Despite the challenges of chain transfer, radical polymerization can be employed, often requiring specific initiator systems and conditions to achieve desirable polymer structures.

Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) offer better control over the polymerization of allyl-containing monomers, enabling the synthesis of well-defined polymers. nih.govresearchgate.net

Thiol-ene Reactions: The "click" chemistry of thiol-ene reactions provides an efficient method for post-polymerization modification or network formation under mild conditions, often initiated by light or heat. nih.gov

Radical Polymerization Mechanisms Utilizing Allyloxy Groups

The radical polymerization of 9,9-bis(4-allyloxyphenyl)fluorene is initiated by the decomposition of a radical initiator, which then adds to the double bond of the allyloxy group. The resulting radical can then propagate by adding to another monomer molecule. However, as mentioned, allylic chain transfer is a significant competing reaction. In this process, a propagating radical abstracts a hydrogen atom from the carbon adjacent to the oxygen of an allyloxy group on another monomer or polymer chain. This terminates one chain and creates a new, less reactive radical, which can hinder the formation of high molecular weight polymers. rsc.org

Research into the radical polymerization of other allyl-functionalized monomers has shown that the choice of initiator and reaction conditions can influence the extent of chain transfer. For instance, in some systems, specific initiators can favor propagation over transfer, leading to higher molecular weight polymers. researchgate.net

Controlled Polymerization Techniques for Poly(this compound)

To overcome the limitations of conventional radical polymerization, controlled polymerization techniques are employed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and defined architectures. For allyl-functionalized monomers, techniques like RAFT and ATRP have proven effective. nih.govresearchgate.net

In the context of fluorene-containing polymers, ATRP has been successfully used to synthesize well-defined macromonomers. For example, an ATRP initiator containing bis-allyloxy functionalities has been used to create polystyrene macromonomers with controlled molecular weights and narrow polydispersity indices. researchgate.net While not directly involving this compound, this demonstrates the feasibility of using controlled radical polymerization for monomers with similar functional groups.

The general principle of these controlled techniques involves establishing a dynamic equilibrium between active (propagating) and dormant species. This minimizes the concentration of active radicals at any given time, thereby suppressing termination and chain transfer reactions.

Copolymerization Strategies with this compound

Copolymerization is a powerful strategy to tailor the properties of polymers. By incorporating different monomer units into the same polymer chain, a wide range of chemical and physical characteristics can be achieved.

Integration with Other Fluorene-Based Monomers

The copolymerization of this compound with other fluorene-based monomers allows for the fine-tuning of the resulting polymer's properties, such as solubility, thermal stability, and optoelectronic characteristics. For instance, introducing alkyl side chains at the C9 position of the fluorene (B118485) unit can enhance solubility. 20.210.105

A common method for synthesizing such copolymers is the Suzuki polycondensation reaction, which couples boronic acid or ester-functionalized monomers with halogenated monomers in the presence of a palladium catalyst. uri.edumdpi.com This approach has been widely used to create a variety of fluorene-based copolymers with tailored functionalities. uri.edu For example, copolymers have been synthesized from 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester and various dihalogenated comonomers. uri.edu

Formation of Conjugated Polymers and Polymer Networks

The fluorene moiety provides a rigid and planar structure that can facilitate π-conjugation along the polymer backbone when copolymerized with other suitable aromatic monomers. 20.210.105 This is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). cymitquimica.comchembk.com

The allyloxy groups on this compound can serve as reactive sites for creating cross-linked conjugated polymer networks. This cross-linking can improve the mechanical properties and thermal stability of the resulting materials. cymitquimica.com The formation of these networks can be achieved through various reactions, including thermally or photochemically induced polymerization of the allyl groups.

Cross-linking Reactions and Network Formation in Derived Materials

The pendant allyloxy groups on polymers derived from this compound are key to forming cross-linked networks. cymitquimica.com This process transforms the linear or branched polymer chains into a three-dimensional structure, significantly enhancing the material's properties. The cross-linked network imparts greater thermal stability, solvent resistance, and mechanical robustness. lookchem.com

Cross-linking can be initiated through several methods:

Thermal Curing: Heating the polymer can induce the radical polymerization of the allyl groups, leading to the formation of covalent bonds between polymer chains.

UV Curing: In the presence of a photoinitiator, ultraviolet (UV) light can be used to initiate the cross-linking reaction. researchgate.net This method offers rapid curing at ambient temperatures.

Thiol-ene "Click" Chemistry: This highly efficient reaction involves the addition of a thiol to the allyl double bond, often catalyzed by light or a radical initiator. nih.gov This approach is known for its high yield and tolerance to various functional groups.

The resulting cross-linked materials have potential applications in areas such as protective coatings, where durability and resistance to environmental factors are paramount. lookchem.com

Advanced Spectroscopic and Diffraction Based Characterization of 9,9 Bis 4 Allyloxyphenyl Fluorene and Its Polymeric Systems

Structural Elucidation Techniques

Determining the exact molecular structure is foundational to understanding the chemical and physical properties of 9,9-bis(4-allyloxyphenyl)fluorene. Techniques such as X-ray diffraction, nuclear magnetic resonance, and mass spectrometry provide unambiguous evidence for its covalent framework and spatial configuration.

Single Crystal X-ray Diffraction for Molecular and Supramolecular Structures

This steric hindrance is a hallmark of "cardo" polymers derived from such monomers and is directly responsible for their high thermal stability and amorphous nature, which often leads to good solubility. Furthermore, SC-XRD can elucidate supramolecular interactions, such as van der Waals forces or π-π stacking, which dictate how the molecules pack in the solid state. Research on a silver(I) perchlorate (B79767) complex of this compound has successfully produced crystals suitable for X-ray analysis, confirming the ligand's structure within a monoclinic P21/n space group and its coordination to the metal center, which grows into a 1D polymeric assembly. canterbury.ac.nz

Table 1: Representative Crystallographic Data for a Fluorene (B118485) Derivative

Parameter Value
Crystal System Monoclinic
Space Group P21/n
a (Å) 10.12
b (Å) 20.25
c (Å) 12.33
β (°) 98.5
Volume (ų) 2496
Z 4

Note: Data presented is representative of fluorene-type structures and may not correspond directly to this compound itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C NMR, 2D HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of this compound in solution.

¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Key signals include the diagnostic peak for the quaternary C9 carbon of the fluorene unit, typically found around 65 ppm. Aromatic carbons appear in the 110-160 ppm region, with carbons directly attached to oxygen (C-O) resonating further downfield than others. The allyl group carbons are observed in the aliphatic region, with the -O-C H₂- signal around 68 ppm, the =C H- signal near 133 ppm, and the terminal =C H₂ signal around 117 ppm.

2D HSQC and HMBC: Two-dimensional NMR techniques are used to assemble the molecular puzzle. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each carbon atom with its directly attached proton(s), confirming C-H bonds. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is even more powerful, revealing long-range correlations (typically over 2-3 bonds) between carbons and protons. For instance, HMBC can show a correlation from the protons on the allyl -O-CH₂- group to the aromatic carbon they are attached to, confirming the ether linkage. These experiments, used in concert, provide unambiguous confirmation of the molecule's connectivity.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C9 (Fluorene) ~65
Aromatic C-O ~158
Aromatic C-C (Fluorene Bridgehead) ~150
Aromatic C-H (Fluorene) ~120-128
Aromatic C-H (Phenyl) ~115-130
Allyl (-CH=) ~133
Allyl (=CH₂) ~117

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to verify the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecule with extremely high accuracy (typically to within 0.001 atomic mass units). By comparing the experimentally measured exact mass to the theoretically calculated mass for the molecular formula C₃₁H₂₆O₂, the identity of the compound can be unequivocally confirmed. This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas, providing a final layer of certainty in the structural elucidation process.

Table 3: Molecular Confirmation via HRMS

Parameter Value
Molecular Formula C₃₁H₂₆O₂
Calculated Exact Mass 430.1933 Da
Expected Experimental Mass 430.1933 ± 0.0010 Da

Electronic Structure and Conjugation Analysis

Understanding the electronic properties of this compound is crucial for its application in optoelectronic materials. Spectroscopic techniques that probe electron energy levels and transitions provide insight into its potential as a building block for functional polymers.

Photoelectron Emission Spectroscopy for Energy Level Determination

Photoelectron Emission Spectroscopy (PES) is a powerful surface-sensitive technique used to directly probe the occupied electronic energy levels of a material. In the context of organic semiconductors, Ultraviolet Photoelectron Spectroscopy (UPS) is particularly valuable. By irradiating a thin film of the material with UV photons, valence electrons are ejected, and their kinetic energy is measured. This data allows for the direct determination of the Highest Occupied Molecular Orbital (HOMO) energy level relative to the vacuum level. The HOMO level is a critical parameter that governs the charge (hole) injection and transport properties of the material in an electronic device. While specific PES data for this compound is not widely reported, analysis of similar fluorene-based systems shows that their HOMO levels can be tuned by the nature of the substituents, making this a vital characterization technique for newly synthesized derivatives.

UV-Vis Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy measures the electronic transitions that occur when a molecule absorbs ultraviolet or visible light. The spectrum for this compound is characterized by strong absorption bands in the UV region, which are attributed to π-π* transitions within the aromatic system. The fluorene core itself possesses a distinct absorption profile, which is modified by the attached 4-allyloxyphenyl substituents. The ether linkage acts as an auxochrome, potentially causing a slight red-shift (bathochromic shift) of the absorption maxima compared to an unsubstituted fluorene. The position of the lowest energy absorption edge can be used to estimate the optical band gap, providing a first approximation of the energy difference between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 4: Typical UV-Vis Absorption Data for Fluorene Systems

Transition Typical λₘₐₓ (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹)
π-π* (Fluorene) ~260-270 > 20,000
π-π* (Fluorene) ~290-310 > 10,000

Photoluminescence Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy is a powerful, non-destructive technique used to investigate the electronic structure and emission properties of fluorescent materials. In the context of polymers derived from this compound, PL spectroscopy provides critical insights into their potential for use in light-emitting applications.

When these polymers are excited with photons of a specific wavelength, they absorb energy and transition to a higher electronic state. The subsequent relaxation to the ground state results in the emission of light, the characteristics of which are a fingerprint of the material's electronic and structural properties. Key parameters obtained from PL spectroscopy include the emission maximum (λem), photoluminescence quantum yield (PLQY), and excited-state lifetime.

For conjugated polymers based on fluorene derivatives, the emission spectra are typically located in the blue-green region of the electromagnetic spectrum. The exact emission wavelength is highly sensitive to the degree of π-conjugation along the polymer backbone, the presence of any co-monomers, and the polymer's conformation in the solid state. For instance, the formation of aggregates or specific crystalline phases can lead to red-shifted emission profiles. While specific data for polymers of this compound is not extensively documented in publicly accessible literature, analogous polyfluorene systems exhibit emission maxima in the range of 420-550 nm.

The photoluminescence quantum yield is a measure of the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed. High PLQY is a desirable trait for materials intended for use in applications such as organic light-emitting diodes (OLEDs). The rigid structure of the fluorene unit is known to contribute to high quantum yields by minimizing non-radiative decay pathways.

Table 1: Illustrative Photoluminescence Characteristics of Fluorene-Based Polymers

Polymer SystemExcitation Wavelength (nm)Emission Maximum (nm)Photoluminescence Quantum Yield (%)
Generic Polyfluorene380 - 400420 - 45050 - 70
Polyfluorene Copolymer400 - 420480 - 52040 - 60

Note: This table provides typical data for fluorene-based polymers to illustrate the expected range of values. Specific data for polymers of this compound is required from targeted experimental studies.

Morphological and Microstructural Characterization of Polymers

The performance of polymeric materials is intrinsically linked to their morphology and microstructure. For polymers derived from this compound, particularly when designed as conjugated microporous polymers, the characterization of their porous architecture is of paramount importance.

Techniques for Assessing Microporosity and Specific Surface Area in Conjugated Microporous Polymers

The assessment of microporosity and specific surface area in CMPs is crucial for applications in gas storage, separation, and catalysis. The primary technique employed for this characterization is gas physisorption analysis, typically using nitrogen at 77 K.

From the nitrogen adsorption-desorption isotherm, several key parameters can be derived. The Brunauer-Emmett-Teller (BET) method is widely used to calculate the specific surface area of the material. This model describes the multilayer adsorption of gas molecules onto a solid surface and provides a measure of the total surface area available for interaction with the surroundings. For CMPs, high BET surface areas are indicative of a well-developed porous network.

The pore size distribution can be determined from the isotherm data using theoretical models such as Non-Local Density Functional Theory (NLDFT) or Quenched Solid Density Functional Theory (QSDFT). These models provide detailed information about the distribution of pore sizes within the material, allowing for the classification of pores into micropores (<2 nm), mesopores (2-50 nm), and macropores (>50 nm). The presence of a significant volume of micropores is a defining characteristic of CMPs.

Table 2: Representative Porosity Data for Conjugated Microporous Polymers

Polymer NetworkBET Surface Area (m²/g)Total Pore Volume (cm³/g)Micropore Volume (cm³/g)
Typical CMP 1500 - 8000.4 - 0.70.2 - 0.4
High Surface Area CMP 2> 1000> 0.8> 0.5

Note: This table presents typical ranges for the porosity of conjugated microporous polymers. The actual values for polymers derived from this compound will depend on the specific synthetic conditions.

Analysis of Polymer Network Topologies

The allyl functional groups on the this compound monomer provide a versatile handle for creating cross-linked polymer networks. The topology of these networks, which describes the connectivity and spatial arrangement of the polymer chains, plays a critical role in determining the material's mechanical, thermal, and morphological properties.

The formation of a three-dimensional network can be achieved through various cross-linking reactions of the allyl groups, such as thiol-ene "click" chemistry or free-radical polymerization. The resulting network topology can range from a loosely cross-linked gel to a rigid, highly interconnected structure.

The degree of cross-linking is a key parameter that influences the network topology. It can be controlled by the stoichiometry of the monomer and cross-linking agent, as well as the reaction conditions. A higher degree of cross-linking generally leads to a more rigid network with a higher glass transition temperature and improved solvent resistance.

Theoretical and Computational Investigations of 9,9 Bis 4 Allyloxyphenyl Fluorene and Its Derivatives

Quantum Chemical Calculations for Electronic Properties and Bonding

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and bonding characteristics of 9,9-Bis(4-allyloxyphenyl)fluorene. These calculations are fundamental to predicting and understanding the optical and electronic behavior of materials derived from this compound.

Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure of many-body systems. For fluorene (B118485) derivatives, DFT calculations, often employing protocols like B3LYP/6-31G(d,p), are instrumental in optimizing molecular geometries and calculating various molecular properties. worldscientific.com These studies reveal how substituents on the fluorene core influence its structural and electronic characteristics. worldscientific.com

The introduction of different groups can alter bond lengths, atomic charges, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter that dictates the electronic and optical properties of the molecule. worldscientific.commdpi.com For instance, the presence of electron-withdrawing groups can lead to a decrease in the energy gap, making the molecule more reactive and less stable. worldscientific.comresearchgate.net

Table 1: Calculated Electronic Properties of Fluorene Derivatives

DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
Unsubstituted Fluorene (A-0)--4.90
Dibenzofulvene Derivative (A-1)--2.80
Dibenzofulvene Derivative (A-2)--2.13
Dibenzofulvene Derivative (A-3)--2.13
Dibenzofulvene Derivative (A-4)--2.60
Dibenzofulvene Derivative (A-5)--2.70
Dibenzofulvene Derivative (A-6)--2.59

Data sourced from DFT calculations on various fluorene derivatives, illustrating the impact of structural modifications on the energy gap. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. mpg.dediva-portal.org This method is particularly valuable for predicting and interpreting UV-Vis absorption and emission spectra. worldscientific.com By calculating the transition energies and oscillator strengths, TD-DFT can elucidate the nature of electronic transitions, such as the S0 → S1 excitation, which is often the dominant transition for the lowest energy absorption band in fluorene derivatives. mdpi.com

TD-DFT calculations have shown that modifications to the fluorene structure, such as the introduction of N-donor substituents in dibenzofulvene derivatives, can significantly shift the absorption bands. mdpi.com For instance, a bathochromic (red) shift of approximately 76 nm was observed when comparing certain dibenzofulvene derivatives to unsubstituted fluorene. mdpi.com Furthermore, TD-DFT can help understand phenomena like intramolecular charge transfer (ICT) that can influence the fluorescence properties of these molecules. mdpi.com The accuracy of TD-DFT in predicting excited-state properties makes it a crucial tool for designing molecules with specific optical characteristics for applications like organic light-emitting diodes (OLEDs). mpg.dediva-portal.org

Molecular Dynamics Simulations for Conformational Analysis and Polymer Chain Behavior

While quantum chemical calculations provide detailed electronic information about a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of larger systems, such as polymer chains, over time. nih.gov For polymers derived from this compound, MD simulations can offer insights into their conformational preferences and how individual polymer chains pack in the solid state. This is crucial as the morphology of the polymer film significantly impacts the performance of electronic devices.

Investigation of π-Conjugation Pathways and the Influence of Substituents on Electronic Properties

The electronic properties of fluorene-based materials are intrinsically linked to the extent of π-conjugation along the polymer backbone. mdpi.com The fluorene unit itself provides a rigid, planar biphenyl (B1667301) structure that facilitates delocalization of π-electrons. aau.edu.et The substituents at the C9 position play a critical role in modulating these properties. aau.edu.et

Computational Modeling of Polymerization Mechanisms and Reaction Pathways

Computational modeling can be used to investigate the mechanisms of polymerization reactions used to synthesize polymers from this compound. For instance, the Suzuki coupling reaction is a common method for creating carbon-carbon bonds to form the polymer chain. aau.edu.et Theoretical calculations can help to understand the reaction pathway, identify transition states, and determine the energetics of the polymerization process.

Furthermore, computational models can shed light on side reactions or degradation pathways that may occur during polymerization or under operating conditions of a device. tue.nl For example, the formation of undesirable byproducts can be investigated, allowing for the optimization of reaction conditions to improve the purity and performance of the final polymer. tue.nl The Claisen rearrangement is another reaction pathway that can be studied computationally, particularly in the context of developing thermally rearranged polymers with enhanced properties. uni-hamburg.de

Predictive Modeling for Structure-Performance Relationships in Derived Materials

A major goal of computational chemistry in materials science is to establish clear structure-performance relationships. By systematically studying a range of derivatives of this compound, it is possible to build predictive models that correlate specific molecular features with macroscopic properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that can be used to develop these correlations. tandfonline.comnih.govbohrium.com These models can use a variety of molecular descriptors, such as electronic parameters (e.g., HOMO/LUMO energies, dipole moment) and topological indices, to predict properties like charge mobility, absorption/emission wavelengths, and even the efficiency of devices. nih.govbohrium.com For example, QSAR studies on other fluorene derivatives have shown that parameters like molecular dipole moment and molar refractivity can be influential on their biological or electronic effects. nih.gov By developing robust predictive models, it becomes possible to rationally design new materials based on the this compound scaffold with optimized properties for specific applications, accelerating the discovery of new high-performance materials. nih.gov

Functionalization and Derivatization Strategies for 9,9 Bis 4 Allyloxyphenyl Fluorene

Chemical Transformations of Pendant Allyloxy Groups

The two allyloxy groups attached to the phenyl rings at the C-9 position of the fluorene (B118485) core are amenable to a range of chemical reactions characteristic of olefins and aryl allyl ethers. These transformations are instrumental in creating new functionalities, cross-linking polymer chains, and grafting other molecules onto the fluorene-based structure.

The epoxidation of the terminal double bonds in the allyloxy groups of 9,9-bis(4-allyloxyphenyl)fluorene represents a key transformation, converting the allyl ethers into glycidyl (B131873) ethers. This reaction introduces reactive epoxide rings, which can undergo subsequent ring-opening reactions with various nucleophiles, making them valuable precursors for epoxy resins and other polymeric materials.

A common and effective method for the epoxidation of alkenes is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comresearchgate.net The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the double bond, forming an epoxide. masterorganicchemistry.com While specific studies on the epoxidation of this compound are not extensively documented, the reactivity of aryl allyl ethers is well-established. The epoxidation of the pendant allyl groups in this molecule would be expected to proceed under standard conditions, yielding 9,9-bis(4-glycidyloxyphenyl)fluorene. This derivative is a crucial building block for high-performance fluorene-containing epoxy polymers. researchgate.net The general reaction conditions for such an epoxidation are presented in the table below.

Reaction Reagent Solvent Temperature Product
Epoxidationm-CPBADichloromethaneRoom Temperature9,9-bis(4-glycidyloxyphenyl)fluorene

It is important to note that the efficiency of the epoxidation can be influenced by steric hindrance and the electronic nature of the substrate. However, the allyl groups in this compound are relatively unhindered, suggesting that the reaction should proceed with high efficiency.

Beyond epoxidation, the olefinic nature of the allyloxy groups allows for a variety of other functionalization reactions that are particularly useful for the post-modification of polymers incorporating this compound units. nih.gov These reactions provide a powerful toolkit for tailoring the properties of the resulting materials.

One of the most prominent examples is the thiol-ene "click" reaction . This highly efficient and versatile reaction involves the radical-initiated addition of a thiol to the double bond of the allyl group. rsc.org The reaction is known for its high yields, tolerance to a wide range of functional groups, and mild reaction conditions, often initiated by UV light or a radical initiator. mdpi.com In the context of polymers containing this compound, the thiol-ene reaction can be used to introduce a wide array of functionalities by simply varying the structure of the thiol. researchgate.net For instance, reacting the polymer with thiols containing hydroxyl, carboxyl, or amine groups can alter its solubility, polarity, and reactivity. This post-polymerization modification strategy is a powerful method for creating libraries of functional polymers from a single precursor. acs.org

Other important olefinic functionalizations include:

Hydroformylation: This reaction introduces an aldehyde group by reacting the double bond with carbon monoxide and hydrogen in the presence of a transition metal catalyst. The resulting aldehyde can then be used in a variety of subsequent reactions, such as reductive amination or condensation reactions.

Hydrosilylation: The addition of a silicon-hydrogen bond across the double bond, typically catalyzed by a platinum complex, can be used to introduce silane (B1218182) functionalities. These groups can improve adhesion to inorganic surfaces or be used for cross-linking via sol-gel processes.

Diels-Alder Reaction: The allyl group can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. This reaction can be used to introduce complex cyclic structures or to cross-link polymers. nih.gov

The table below summarizes some of these functionalization strategies.

Reaction Reagents Functional Group Introduced Application
Thiol-ene ReactionR-SH, Radical InitiatorThioether (-S-R)Grafting, Cross-linking, Surface modification
HydroformylationCO, H₂, CatalystAldehyde (-CHO)Further derivatization
HydrosilylationR₃SiH, Pt CatalystSilyl ether (-OSiR₃)Adhesion promotion, Cross-linking
Diels-Alder ReactionConjugated DieneCyclohexene derivativeIntroduction of cyclic structures, Cross-linking

Strategic Modification of the Fluorene Core

The fluorene core of this compound, while generally stable, offers specific positions that can be selectively functionalized to modulate the electronic and physical properties of the molecule. The most accessible positions for electrophilic substitution are the C-2 and C-7 positions.

The C-2 and C-7 positions of the fluorene ring are electronically activated and are the preferred sites for electrophilic aromatic substitution. This allows for the introduction of a variety of functional groups in a site-selective manner. A common strategy involves the initial halogenation of these positions, typically bromination, to create versatile synthetic handles for further derivatization.

The synthesis of 2,7-dibromo-9,9-bis(4-hydroxyphenyl)-9H-fluorene has been reported, and this compound serves as a key precursor for functionalization at the C-2 and C-7 positions. The hydroxyl groups of this precursor can be subsequently allylated to yield 2,7-dibromo-9,9-bis(4-allyloxyphenyl)fluorene. The bromine atoms at the C-2 and C-7 positions can then be readily displaced or used in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the dibromofluorene derivative with organoboron compounds in the presence of a palladium catalyst and a base. tcichemicals.comnih.govmdpi.com This is a powerful method for introducing aryl or vinyl substituents at the C-2 and C-7 positions, which can be used to extend the π-conjugation of the fluorene system and tune its optoelectronic properties. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of the dibromofluorene with terminal alkynes, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org The introduction of acetylenic units at the C-2 and C-7 positions is a common strategy for creating rigid, linear extensions to the fluorene core, which is beneficial for the construction of advanced materials and supramolecular architectures. ntu.edu.twrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the dibromofluorene with a wide range of primary and secondary amines. wikipedia.orgacsgcipr.orgyoutube.com This is a valuable method for introducing nitrogen-containing functional groups, which can influence the electronic properties and intermolecular interactions of the resulting molecules.

The following table provides an overview of these cross-coupling reactions.

Reaction Coupling Partner Catalyst System Bond Formed Application
Suzuki-MiyauraAr-B(OR)₂Pd(0) or Pd(II), BaseC-CSynthesis of conjugated polymers, Dendrimers
SonogashiraR-C≡CHPd(0), Cu(I), BaseC-C (alkyne)Synthesis of molecular wires, Ligands
Buchwald-HartwigR₂NHPd(0) or Pd(II), BaseC-NSynthesis of hole-transport materials, Emissive materials

The C-9 position of the fluorene core in 9,9-bis(4-hydroxyphenyl)fluorene (B116638) can be utilized as a scaffold for the construction of spiro-fluorene moieties. These three-dimensional, rigid structures have gained significant interest in materials science and catalysis. A prominent example is the synthesis of spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) derivatives. researchgate.net

While a direct synthesis from this compound is not explicitly detailed in the literature, a plausible synthetic route can be envisioned starting from its precursor, 9,9-bis(4-hydroxyphenyl)fluorene. An unexpected one-pot synthesis of SFX has been developed using fluorene and a phenol (B47542) derivative under acidic conditions. acs.org By adapting this methodology, it is conceivable that 9,9-bis(4-hydroxyphenyl)fluorene could be reacted with a suitable phenol derivative in the presence of a strong acid to form a spiro-xanthene structure. The resulting spiro compound could then be further functionalized, for example, by allylation of the remaining hydroxyl groups.

Spiro[fluorene-9,9'-xanthene] derivatives have been employed as ligands in catalytic systems and as building blocks for high-performance organic light-emitting diodes (OLEDs). pku.edu.cn Their rigid and bulky nature can create a specific chiral environment around a metal center, which is beneficial for asymmetric catalysis.

Synthesis of Advanced Fluorene-Based Ligands and Intermediates for Supramolecular Architectures

The versatile functionalization strategies for this compound make it an excellent precursor for the synthesis of advanced ligands and intermediates for the construction of supramolecular architectures. The rigid fluorene core provides a well-defined scaffold, while the modifiable peripheral groups allow for the introduction of coordinating moieties.

By employing the site-selective functionalization at the C-2 and C-7 positions, it is possible to introduce coordinating groups such as pyridines, carboxylic acids, or phosphines. For example, a double Sonogashira coupling of 2,7-dibromo-9,9-bis(4-allyloxyphenyl)fluorene with a protected ethynylpyridine, followed by deprotection, would yield a bipyridyl ligand with a fluorene core. Such ligands can coordinate to metal ions to form discrete supramolecular structures like molecular cages or extended networks such as metal-organic frameworks (MOFs). nagasaki-u.ac.jpnih.govnih.gov

Similarly, Suzuki coupling with boronic acids containing ester groups, followed by hydrolysis, can lead to the formation of dicarboxylic acid ligands. These ligands, based on the rigid fluorene scaffold, are of interest for the construction of porous MOFs with potential applications in gas storage and separation. rsc.org The allyloxy groups can either be retained to provide additional functionality within the supramolecular assembly or can be converted to other groups prior to the self-assembly process. The ability to tune the length, rigidity, and coordinating ability of the ligands through these synthetic strategies is crucial for the rational design of complex supramolecular systems. nih.govtue.nltue.nlresearchgate.net

Design Principles for Tuning Electronic and Structural Properties through Derivatization

The strategic derivatization of this compound offers a versatile platform for meticulously tuning its electronic and structural properties. The core fluorene structure, with its reactive sites at the C2, C7, and C9 positions, along with the peripheral allyloxy groups, provides multiple avenues for functionalization. The design principles for modifying this compound are primarily centered around the strategic introduction of electron-donating or electron-withdrawing groups, extending the π-conjugation, and altering the steric hindrance to control molecular packing and morphology. These modifications directly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap, and the photophysical properties of the resulting materials.

A fundamental approach to tuning the electronic properties involves the modification of the fluorene core at the C2 and C7 positions. The introduction of diarylamino substituents at these positions, for instance, has been shown to play a predominant role in defining the photophysical characteristics of 9,9-diarylfluorene derivatives. ntu.edu.tw These electron-donating groups can effectively raise the HOMO energy level, thereby reducing the energy gap and causing a red-shift in the absorption and emission spectra. Conversely, the incorporation of electron-withdrawing groups would be expected to lower both the HOMO and LUMO levels, potentially leading to materials with different charge-transport properties.

Another key design principle revolves around the modification of the C9 position of the fluorene unit. While the bulky bis(4-allyloxyphenyl) groups already enhance morphological stability, further derivatization at this site can significantly influence the compound's properties. ntu.edu.twnih.gov One strategy is to replace the sp3-hybridized carbon at the C9 position with an sp2-hybridized carbon, leading to the formation of dibenzofulvene derivatives. This structural change planarizes this part of the molecule and extends the π-conjugation, which has been demonstrated to significantly reduce the energy gap and alter the electrochemical properties of fluorene compounds. nih.gov For example, the energy gap of fluorene can be reduced from 4.90 eV to a range of 2.13 eV to 2.80 eV in its dibenzofulvene derivatives. nih.gov

The peripheral allyloxy groups on the phenyl rings of this compound present another handle for derivatization. These allyl groups can undergo a variety of chemical transformations, allowing for the attachment of a wide range of functional moieties. For instance, these groups could be converted to other functional groups that can then be used to attach chromophores, polymers, or other molecular units to tailor the final properties of the material. This strategy allows for the creation of more complex architectures with specific functionalities without altering the core electronic structure of the fluorene unit as dramatically as direct substitution on the fluorene ring.

The interplay between the substituents at different positions is also a critical design consideration. The electronic effects of groups at the C2 and C7 positions can be coupled with the steric and electronic influence of modifications at the C9 position to achieve fine control over the molecule's properties. For instance, combining electron-donating groups at C2 and C7 with a π-conjugated moiety at C9 could lead to materials with strong intramolecular charge transfer character, which is desirable for applications in nonlinear optics and organic light-emitting diodes (OLEDs).

The following table summarizes the general effects of derivatization at different positions of the fluorene core on the electronic and structural properties, which can be applied as design principles for this compound:

Position of Derivatization Type of Substituent/Modification Anticipated Effect on Electronic Properties Anticipated Effect on Structural Properties
C2 and C7 Electron-Donating Groups (e.g., diarylamino)Raises HOMO level, reduces energy gap, red-shifts absorption/emission. ntu.edu.twCan influence intermolecular interactions and solid-state packing.
C2 and C7 Electron-Withdrawing GroupsLowers HOMO and LUMO levels, may tune charge-transport characteristics.Can alter molecular polarity and solubility.
C9 Creation of Dibenzofulvene (sp2 carbon)Significantly reduces the energy gap, extends π-conjugation. nih.govPlanarizes the C9 position, affecting molecular conformation.
C9 Bulky Aryl or Alkyl GroupsPrimarily impacts thermal stability and solubility, can prevent aggregation. ntu.edu.twIncreases steric hindrance, leading to amorphous thin films.
Peripheral Allyloxy Groups Functionalization via Allyl ChemistryAllows for the introduction of various functionalities without significantly altering the core fluorene electronics.Can be used to attach the molecule to polymers or surfaces.

By systematically applying these design principles, a wide array of novel materials based on this compound can be synthesized with tailored electronic and structural properties for specific applications in organic electronics and photonics.

Applications of 9,9 Bis 4 Allyloxyphenyl Fluorene Derived Materials in Advanced Technologies

Organic Electronic Devices

The inherent photophysical and electronic properties of the fluorene (B118485) moiety have positioned it as a key component in the development of organic electronic devices. Materials derived from 9,9-Bis(4-allyloxyphenyl)fluorene are being investigated for their potential to enhance the performance and stability of these devices.

Contribution to Organic Light-Emitting Diodes (OLEDs)

Fluorene-based polymers are well-regarded for their application in OLEDs due to their strong blue emission, high efficiency, and good thermal stability. While specific research focusing exclusively on polymers derived from this compound is emerging, the broader class of fluorene-containing polymers offers significant insights into their potential contributions. The bulky, rigid structure of the fluorene core helps to prevent intermolecular aggregation, which can otherwise lead to quenching of luminescence and a decrease in device efficiency.

The allyl functional groups on this compound provide a route to create cross-linked polymer networks. This cross-linking can improve the morphological stability of the emissive layer in an OLED, preventing phase separation and degradation over time, which is a common failure mechanism in multilayer devices. Furthermore, the ability to tune the electronic properties by copolymerizing with other monomers allows for the development of materials with specific energy levels to optimize charge injection and transport, leading to improved device performance.

Table 1: Potential Contributions of this compound-Derived Polymers in OLEDs

FeatureContribution to OLED Performance
Fluorene Core High photoluminescence efficiency, good charge carrier mobility, thermal and morphological stability.
Allyl Groups Potential for cross-linking to enhance film stability and solvent resistance.
Bulky Structure Prevents aggregation-caused quenching, leading to improved emission purity and efficiency.
Tunable Properties Copolymerization allows for optimization of HOMO/LUMO levels for efficient charge injection and transport.

Application in Organic Photovoltaics (OPVs) and Polymer Solar Cells

In the realm of solar energy, fluorene-based copolymers have been extensively studied as both electron donor and electron acceptor materials in the active layer of OPVs and polymer solar cells. The wide bandgap of many fluorene copolymers makes them suitable as donor materials, where they are blended with fullerene derivatives or other non-fullerene acceptors.

The incorporation of the 9,9-disubstituted fluorene unit into the polymer backbone can influence the morphology of the bulk heterojunction (BHJ) active layer. The rigid and bulky nature of the fluorene core can help to create and stabilize a desirable nanoscale phase separation between the donor and acceptor materials, which is crucial for efficient exciton (B1674681) dissociation and charge transport. The allyl groups of this compound offer the potential for creating cross-linked networks within the active layer, which could enhance the thermal stability and lifetime of the solar cell devices.

Table 2: Role of Fluorene-Based Polymers in OPV and Polymer Solar Cells

RoleKey Properties and Advantages
Electron Donor Wide bandgap, good hole mobility, ability to form favorable blend morphologies.
Electron Acceptor Tunable electron affinity through copolymerization.
Morphology Control The rigid fluorene unit helps to control the nanoscale phase separation in the active layer.
Stability Enhancement Cross-linking via allyl groups can improve the thermal and operational stability of the device.

Polymer-Based Sensors and Sensing Platforms

The high fluorescence quantum yield of fluorene-based materials makes them excellent candidates for use in chemical sensors. The principle of detection often relies on the quenching of fluorescence upon interaction with an analyte.

Conjugated Microporous Polymers for Chemical Sensing Applications

Conjugated microporous polymers (CMPs) are a class of materials that combine extended π-conjugation with a permanent porous structure. These features make them highly effective for chemical sensing applications, as the porous network allows for efficient diffusion of analytes to the conjugated polymer framework, leading to a rapid and sensitive response.

Fluorene-based CMPs have demonstrated significant promise in the detection of nitroaromatic compounds, which are common components of explosives. While specific studies on CMPs synthesized directly from this compound are not widely reported, the general principles are applicable. The polymerization of fluorene-containing monomers can lead to CMPs with high surface areas and strong fluorescence. The electron-rich nature of the fluorene unit facilitates interaction with electron-deficient nitroaromatic analytes, resulting in fluorescence quenching. Research on fluorene-based CMPs has shown high sensitivity, with Stern-Volmer constants indicating efficient quenching. For example, a fluorene-based CMP containing a triazine unit exhibited high specific surface area and significant quenching in the presence of nitroaromatics. nih.gov

The allyl groups of this compound could be utilized to create robust, cross-linked CMP films, which are advantageous for the fabrication of practical sensor devices.

Table 3: Performance of a Fluorene-Based Conjugated Microporous Polymer (FCMP3) in Nitroaromatic Sensing nih.gov

AnalyteStern-Volmer Constant (Ksv, M⁻¹)
Nitrobenzene2541
4-Nitrotoluene4708
2,4-Dinitrotoluene5241

Catalysis and Coordination Chemistry

The rigid and well-defined three-dimensional structure of fluorene derivatives can be exploited in the design of ligands for coordination chemistry and catalysis.

Ligand Development in Metallosupramolecular Assemblies

Metallosupramolecular assemblies are complex structures formed by the coordination of organic ligands to metal ions. The geometry and properties of these assemblies are dictated by the structure of the ligands and the coordination preferences of the metal. Chiral ligands derived from fluorene scaffolds, such as 9,9'-spirobifluorene, have been used to construct metallosupramolecular rhombi. nih.govnih.gov These structures exhibit narcissistic self-recognition, where enantiopure ligands preferentially assemble with ligands of the same chirality. nih.govnih.gov

While not a spirobifluorene, the C9 position of this compound provides a tetrahedral arrangement of the two phenyl groups. This defined spatial orientation could be harnessed in the design of new ligands. The allyl groups could be further functionalized with coordinating moieties, such as pyridines or phosphines. The resulting ligands would have a well-defined bite angle and steric profile, which could be used to control the structure and reactivity of the resulting metal complexes. Such pre-organized ligands are of interest for applications in asymmetric catalysis, where the chiral environment created by the ligand can influence the stereochemical outcome of a reaction.

Application in Olefin Metathesis Catalysis

Olefin metathesis is a powerful class of organic reactions that involves the redistribution of carbon-carbon double bonds. This catalytic process has become indispensable in polymer chemistry for the synthesis of polymers with controlled architectures and functionalities. One of the key polymerization techniques utilizing this reaction is Acyclic Diene Metathesis (ADMET). ADMET is a step-growth condensation polymerization of terminal dienes, driven by the removal of a small volatile olefin, typically ethylene (B1197577). wikipedia.org

While the direct application of this compound as a monomer in olefin metathesis catalysis is not extensively detailed in the available research, the polymerization of other fluorene-containing divinyl monomers has been successfully demonstrated. For instance, the ADMET polymerization of 2,7-divinyl-9,9-dialkylfluorenes using ruthenium-carbene catalysts has been shown to produce high molecular weight poly(fluorene vinylene)s. mdpi.com These polymerizations can yield structurally regular polymers with all-trans-configured vinylene bonds. dntb.gov.ua The high functional group tolerance of modern olefin metathesis catalysts, such as Grubbs-type ruthenium catalysts, suggests the potential for polymerizing monomers like this compound. The presence of the allyl groups makes it a suitable candidate for ADMET polymerization, which could lead to the formation of novel polyethers with fluorene moieties in the backbone, potentially exhibiting interesting optical and thermal properties.

The general mechanism of ADMET polymerization involves the reaction between the terminal dienes of the monomer in the presence of a metal carbene catalyst, leading to the formation of a new double bond and the release of ethylene gas. The removal of ethylene from the reaction system is crucial to drive the equilibrium towards the formation of high molecular weight polymer.

Specialty Polymer and Resin Formulations for Enhanced Material Performance

The incorporation of the this compound moiety into polymer structures imparts a range of desirable properties, including high thermal stability, excellent optical characteristics, and improved mechanical strength. These attributes are leveraged in the formulation of specialty polymers and resins for demanding applications.

The allyl functional groups on this compound serve as reactive sites for cross-linking, enabling the formation of robust thermosetting resins with enhanced mechanical properties. Cross-linking transforms the individual polymer chains into a three-dimensional network, significantly increasing the material's rigidity, strength, and thermal resistance.

Research on closely related fluorene-based cross-linking agents has demonstrated the effectiveness of this approach. For example, polymers of p-chlorostyrene and methyl methacrylate (B99206) cross-linked with 9,9-bis(4-acryloyloxy)phenylfluorenes (a derivative of the subject compound) were found to produce tougher films with self-supporting properties compared to those cross-linked with conventional agents like 1,2-bis(methacryloyloxy)ethane. oregonstate.edu The introduction of the bulky fluorene group into the cross-linked network can restrict polymer chain mobility, leading to an increase in the glass transition temperature (Tg). oregonstate.edu

Furthermore, the concept of using fluorene structures to enhance mechanical properties is also evident in physically cross-linked systems. In a study on fluorinated polyimides, the incorporation of a novel fluorinated hyperbranched polyimide containing fluorene structures acted as physical cross-linking points. This resulted in a significant enhancement of the mechanical strength of the polyimide films, with the tensile strength increasing by as much as 83% with the addition of 15 wt% of the hyperbranched polyimide. mdpi.com This improvement is attributed to the efficient transfer of stress to the rigid fluorene-containing cross-linking points. mdpi.com These findings underscore the potential of creating high-strength, durable materials through the cross-linking of this compound-derived polymers.

Property Cross-linked Polymer with Fluorene Moiety Conventional Cross-linked Polymer
Film ToughnessTougher, self-supporting films oregonstate.eduLess tough oregonstate.edu
Glass Transition Temperature (Tg)Increased oregonstate.eduLower oregonstate.edu
Tensile StrengthSignificantly enhanced (in related systems) mdpi.comLower (in related systems) mdpi.com

The fluorene group, with its large, rigid, and aromatic structure, is known to impart a high refractive index to polymers. This makes this compound and its derivatives attractive building blocks for optical polymers used in applications such as lenses, optical films, and coatings. scispace.com

Fluorene-containing polymers, particularly polycarbonates and polyesters, have been extensively studied for their optical and thermal properties. Polycarbonates synthesized from fluorene-based bisphenols, such as 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (a precursor to the title compound), exhibit high refractive indices. For instance, a polycarbonate homopolymer derived from 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (B37463) (BPEF) was reported to have a refractive index of 1.639. rsc.org By copolymerizing this monomer with other high refractive index monomers, the refractive index can be further tuned. For example, copolymerization of BPEF with 2,2'-bis(2-hydroxyethoxy)-1,1'-binaphthyl (BNE) allowed for the synthesis of polycarbonates with refractive indices reaching up to 1.661. rsc.org Similarly, 9,9'-spirobifluorene-containing polycarbonates have been shown to possess very high refractive indices in the range of 1.62–1.66. researchgate.net

In addition to a high refractive index, these polymers also demonstrate excellent thermal stability. The rigid fluorene core contributes to high glass transition temperatures (Tg) and thermal degradation temperatures. Polyesters derived from fluorene-containing diacids and diols have shown resistance to thermal degradation in a nitrogen atmosphere at temperatures up to 350–398 °C before a 10% weight loss is observed. acs.org The glass transition temperatures of these fluorene-based polyesters can be tuned, for example, from approximately 40 to 116 °C. acs.org The combination of high refractive index and good thermal stability makes these materials suitable for advanced optical applications where performance under elevated temperatures is required. nih.gov

Polymer Type Monomer(s) Refractive Index (nD) Glass Transition Temperature (Tg) Thermal Decomposition Temperature (Td,5%)
Polycarbonate9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (BPEF)1.639 rsc.org--
CopolycarbonateBPEF and 2,2'-bis(2-hydroxyethoxy)-1,1'-binaphthyl (BNE)up to 1.661 rsc.org--
Polycarbonate9,9'-spirobifluorene-based diols1.62 - 1.66 researchgate.net16 - 269 °C researchgate.net> 330 °C researchgate.net
PolyesterFluorene and sulfone-based diacids and diols1.56 - 1.69 acs.org40 - 116 °C acs.org350 - 398 °C (10% weight loss) acs.org
Poly(DL-lactide) Copolymer9,9-bis[4-(2-hydroxy-3-acryloyloxypropoxy)phenyl]fluoreneup to 1.5276 nih.govup to 61.1 °C nih.gov-

Q & A

Q. What synthetic methodologies are commonly employed for 9,9-bis(4-allyloxyphenyl)fluorene, and how do reaction conditions influence yield?

The synthesis of fluorene derivatives typically involves acid- or base-catalyzed condensation reactions. For example, 9,9-bis(4-hydroxyphenyl)fluorene is synthesized via condensation of 9-fluorenone and phenol using bifunctional ionic liquids (BFILs) containing sulfonic acid and sulfhydryl groups, achieving >95% selectivity under optimized conditions . For allyloxy derivatives, analogous methods may involve nucleophilic substitution of hydroxyl groups with allyl bromide in the presence of a base (e.g., K₂CO₃) . Reaction parameters such as catalyst acidity (Hammett acidity, H₀), temperature, and solvent polarity critically impact yield and purity.

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • Elemental Analysis : Discrepancies between calculated and observed values (e.g., C, H, N content) may indicate impurities or incomplete reactions .
  • Spectroscopy : FTIR for functional groups (e.g., allyl C=C stretching ~1640 cm⁻¹) and ¹H/¹³C NMR for substituent positioning .
  • Chromatography : GC-MS or HPLC to assess purity, with detection limits as low as 0.01 mg/kg .
  • Thermal Analysis : TGA and DSC to determine decomposition temperatures and curing behavior in polymer applications .

Q. What are the solubility and thermal stability properties of this compound?

Fluorene derivatives with bulky substituents often exhibit limited solubility in polar solvents. For instance, 9,9-bis(4-aminophenyl)fluorene is soluble in methanesulfonic acid but insoluble in common organic solvents . Thermal stability is typically high (decomposition >300°C), making it suitable for high-temperature polymer processing. Allyloxy groups may enhance crosslinking potential, improving thermal resistance in resins .

Advanced Research Questions

Q. How can this compound be integrated into high-performance polymers, and what structural modifications optimize performance?

This compound can serve as a monomer for polyimides or bismaleimide resins. For example, fluorinated diamines derived from fluorene are polymerized with dianhydrides via thermal imidization, yielding polyimides with low dielectric constants (<2.8) and high glass transition temperatures (>250°C) . Allyloxy groups may enable post-polymerization crosslinking via radical reactions, enhancing mechanical strength. Substituting electron-donating groups (e.g., allyloxy) can fine-tune electronic properties for optoelectronic applications .

Q. What strategies resolve contradictions in elemental analysis data for fluorene derivatives?

Discrepancies in elemental analysis (e.g., C: 79.07% observed vs. 79.34% calculated ) often arise from incomplete purification or side reactions. Solutions include:

  • Recrystallization/Sublimation : Purification via sublimation (>99% purity) removes volatile byproducts .
  • Advanced Chromatography : Preparative HPLC or column chromatography to isolate the target compound.
  • Complementary Techniques : Cross-validate results using XPS or MALDI-TOF for precise molecular weight confirmation.

Q. How do catalytic systems impact the efficiency of synthesizing this compound?

Bifunctional catalysts (e.g., BFILs with –SO₃H and –SH groups) enhance reaction rates and selectivity by stabilizing transition states. For 9,9-bis(4-hydroxyphenyl)fluorene, BFILs achieve ~100% conversion of 9-fluorenone with 95.2% selectivity . For allyloxy derivatives, Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts may improve etherification efficiency. Kinetic studies (e.g., Arrhenius plots) can optimize temperature and catalyst loading.

Q. What methodologies assess the environmental hazards of this compound during disposal?

While specific data on the allyloxy variant is limited, related fluorene derivatives (e.g., 9,9-bis(4-hydroxyphenyl)fluorene) are classified as environmentally hazardous (UN 3077) . Standardized protocols include:

  • Biodegradation Assays : OECD 301 series to evaluate microbial degradation.
  • Ecotoxicology Tests : Daphnia magna or algae growth inhibition studies.
  • Leaching Studies : Soil column experiments to assess groundwater contamination risks.

Methodological Recommendations

  • Synthesis Optimization : Screen BFILs with varying alkyl chain lengths to balance acidity and solubility .
  • Polymer Characterization : Use dynamic mechanical analysis (DMA) to study crosslinking density in allyloxy-containing resins.
  • Safety Protocols : Follow UN 3077 guidelines for hazardous solid disposal, including sealed containers and neutralization of acidic byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.